![molecular formula C14H14N2 B2553917 8-ethyl-9H-carbazol-2-amine CAS No. 1908665-25-7](/img/structure/B2553917.png)
8-ethyl-9H-carbazol-2-amine
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Overview
Description
“8-ethyl-9H-carbazol-2-amine” is a compound that has been used in various applications due to its important photochemical and thermal stability . It is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group .
Synthesis Analysis
The synthesis of “8-ethyl-9H-carbazol-2-amine” involves refluxing in methanol for 18 hours . The solvent is then evaporated and the solid is washed with distilled water, followed by filtration .
Molecular Structure Analysis
The molecular structure of “8-ethyl-9H-carbazol-2-amine” is available as a 2D Mol file or as a computed 3D SD file . The compound has a molecular weight of 210.2744 .
Chemical Reactions Analysis
Carbazole-based compounds like “8-ethyl-9H-carbazol-2-amine” are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
Physical And Chemical Properties Analysis
“8-ethyl-9H-carbazol-2-amine” has a molecular weight of 210.27 . It has a high GI absorption, is BBB permeant, and is a substrate for P-gp, CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . It has a Log Po/w (iLOGP) of 2.13 .
Scientific Research Applications
Electropolymerization
Carbazole-based compounds, including “8-ethyl-9H-carbazol-2-amine”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are used in electropolymerization processes, which are essential for the production of conductive polymers .
Biosensors
Polycarbazole and its derivatives, which can be synthesized from “8-ethyl-9H-carbazol-2-amine”, have been used in the development of biosensors . Their unique electrochemical properties make them suitable for detecting biological molecules .
Corrosion Inhibition
Carbazole derivatives have been used as corrosion inhibitors . Their chemical stability and ability to form protective layers on metal surfaces make them effective in preventing corrosion .
Photovoltaics
Carbazole-based compounds have been used in photovoltaic devices . Their excellent charge transport ability and photochemical stability make them suitable for use in solar cells .
Electroluminescent Devices
Carbazole derivatives have been used in the production of electroluminescent devices . Their strong fluorescence and high hole transporting capabilities make them ideal for use in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .
Field-Effect Transistors
Carbazole-based compounds have been used in the production of field-effect transistors . Their high charge carrier mobility and excellent morphological stability make them suitable for use in these devices .
Supercapacitors
Carbazole derivatives have been used in the production of supercapacitors . Their excellent electrochemical properties make them suitable for use in energy storage devices .
Rechargeable Batteries
Carbazole-based compounds have been used in the production of rechargeable batteries . Their excellent electrochemical properties and high charge carrier mobility make them suitable for use in these devices .
Safety and Hazards
Future Directions
Carbazole-based compounds like “8-ethyl-9H-carbazol-2-amine” have potential applications in a broad range of areas such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
Mechanism of Action
Target of Action
Carbazole-based compounds, which include 8-ethyl-9h-carbazol-2-amine, are known for their photochemical and thermal stability and good hole-transport ability .
Mode of Action
Carbazole-based compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability .
Biochemical Pathways
Carbazole-based compounds are known to be suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Result of Action
Carbazole-based compounds are known for their potential industrial applications in electroluminescent applications and light-emitting diodes .
Action Environment
Carbazole-based compounds are known for their good environmental stability .
properties
IUPAC Name |
8-ethyl-9H-carbazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-9-4-3-5-12-11-7-6-10(15)8-13(11)16-14(9)12/h3-8,16H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVDZIICUTXRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-9H-carbazol-2-amine |
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